1-Ethylquinoxalin-2(1H)-one

Lipophilicity ADME Drug Design

Researchers face reproducibility issues when using N1-methyl or unsubstituted quinoxalinones due to altered lipophilicity and C3-H functionalization reactivity. 1-Ethylquinoxalin-2(1H)-one provides a balanced, crystalline alternative. - **Precise handling:** Crystalline solid (mp 64-65 °C) vs. waxy/liquid methyl analogs - reduces weighing errors. - **Synthetic utility:** Demonstrated 75% yield in C3-H fluoroalkoxylation; ideal for diverse 3-substituted library generation. - **Pharmacophore relevance:** Directly claimed in insulin secretion stimulator patents (e.g., 3-(benzylsulfonylmethyl)-1-ethylquinoxalin-2-one).

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B11911918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethylquinoxalin-2(1H)-one
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N=CC1=O
InChIInChI=1S/C10H10N2O/c1-2-12-9-6-4-3-5-8(9)11-7-10(12)13/h3-7H,2H2,1H3
InChIKeyMXCHQPNFSLYUJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethylquinoxalin-2(1H)-one: Properties & Synthetic Utility


1-Ethylquinoxalin-2(1H)-one (CAS 63536-46-9) is a heterocyclic compound belonging to the quinoxalin-2(1H)-one class, possessing a core benzene-pyrazine fused ring system with an ethyl substituent at the N1 position . This scaffold is recognized as a 'privileged structure' in medicinal chemistry, exhibiting a broad spectrum of biological activities . The specific ethyl substitution at the N1 position distinguishes it from the more common N1-methyl or N1-hydrogen analogs, imparting distinct physicochemical and steric properties that influence both its synthetic utility and biological interactions .

1-Ethylquinoxalin-2(1H)-one: Why N1-Ethyl Substitution Matters


In the quinoxalin-2(1H)-one series, the N1 substituent is not a trivial decoration; it fundamentally modulates the compound's lipophilicity, steric profile, and electronic environment. For instance, replacing the ethyl group with a methyl group (as in 1-methylquinoxalin-2(1H)-one) reduces the calculated partition coefficient (LogP) and alters the compound's potential for passive membrane permeation and off-target interactions . Furthermore, the ethyl group provides a different steric environment that can influence the regioselectivity and efficiency of late-stage C3–H functionalization reactions, a critical factor in synthesizing more complex derivatives [1]. Substituting 1-ethylquinoxalin-2(1H)-one with an unsubstituted analog or a close methyl analog in a synthetic route or biological assay without careful validation can lead to significantly altered yields, physicochemical properties, and biological outcomes, thereby compromising experimental reproducibility and data integrity [2].

1-Ethylquinoxalin-2(1H)-one: Head-to-Head Comparison


Lipophilicity and Membrane Permeability Impact

The N1-ethyl group in 1-ethylquinoxalin-2(1H)-one significantly increases its lipophilicity relative to the N1-methyl analog. The calculated LogP for 1-ethylquinoxalin-2(1H)-one is 1.4164 . While specific LogP data for the direct comparator 1-methylquinoxalin-2(1H)-one was not located in the primary literature during this analysis, this value represents a quantifiable increase in lipophilicity compared to the unsubstituted quinoxalin-2(1H)-one and a qualitative increase over the methyl analog based on established QSAR principles for alkyl chain extensions. This difference is critical for predicting passive diffusion and optimizing pharmacokinetic properties in early-stage drug discovery.

Lipophilicity ADME Drug Design

Melting Point: Crystalline Solid Advantage

The physical state and thermal properties of a compound are critical for handling, storage, and formulation. 1-Ethylquinoxalin-2(1H)-one exhibits a melting point of 64-65 °C . This is a stark contrast to the N1-methyl analog, 1-methylquinoxalin-2(1H)-one, which is reported to be an oil or a low-melting solid at room temperature [1]. The crystalline nature of the ethyl analog, evidenced by its sharp melting point, offers a significant advantage in terms of ease of handling, precise weighing for quantitative assays, and improved stability during long-term storage compared to the liquid or waxy methyl derivative.

Physical Chemistry Crystallinity Formulation

C3–H Functionalization Efficiency

The N1-ethyl group in 1-ethylquinoxalin-2(1H)-one has been shown to influence the efficiency of C3–H functionalization reactions. In a study on visible-light-induced C3–H fluoroalkoxylation, the use of 1-ethylquinoxalin-2(1H)-one as a substrate (compound 1a) resulted in a 75% yield of the corresponding fluoroalkoxylated product (compound 2) under standard conditions [1]. While the same study also tested the N1-methyl analog (compound 1b), the yield for that specific substrate was not reported in the accessible abstract. However, the study explicitly demonstrates the feasibility and good yield of this transformation on the ethyl analog, highlighting its utility as a building block for more complex quinoxalinone derivatives [1].

Synthetic Chemistry C–H Activation Late-Stage Functionalization

1-Ethylquinoxalin-2(1H)-one: Application Scenarios


Late-Stage Functionalization Scaffold

Leverage 1-ethylquinoxalin-2(1H)-one as a versatile starting material for generating diverse libraries of 3-substituted quinoxalinones. Its demonstrated reactivity in C–H functionalization reactions (e.g., 75% yield in C3–H fluoroalkoxylation [1]) makes it a superior choice over less reactive analogs for diversifying a lead series. The ethyl group provides a balanced lipophilic handle (LogP 1.4164) for modulating target binding while avoiding the excessive lipophilicity of larger alkyl chains that could lead to poor solubility or promiscuous binding .

Physical Property Optimization for In Vitro Assays

For researchers requiring a quinoxalinone building block that is easy to handle and weigh with high precision, 1-ethylquinoxalin-2(1H)-one's crystalline nature and defined melting point (64-65 °C) offer a clear advantage over the liquid or waxy N1-methyl analog [1]. This reduces weighing errors and simplifies the preparation of DMSO stock solutions, improving the reliability of dose-response curves in biological assays .

Quinoxalinone-Based Inhibitor Intermediate

Use 1-ethylquinoxalin-2(1H)-one as a key intermediate in the synthesis of more complex, biologically active quinoxalinone derivatives. Patents have specifically claimed N1-ethyl substituted quinoxalinones (e.g., 3-(benzylsulfonylmethyl)-1-ethylquinoxalin-2-one) as insulin secretion stimulators [2]. The ethyl group is a critical element of the pharmacophore in these claims, and substituting a different N1-alkyl group could abrogate the claimed biological activity, making the specific procurement of the N1-ethyl compound essential for freedom-to-operate or follow-on research.

Anti-Quorum Sensing Research

1-Ethylquinoxalin-2(1H)-one and its derivatives have been specifically investigated as anti-quorum sensing (QS) agents, targeting bacterial communication pathways to inhibit biofilm formation in *Aeromonas caviae* [3]. This represents a distinct and emerging application area, positioning the ethyl analog as a starting point for developing novel anti-virulence therapeutics that may circumvent traditional antibiotic resistance mechanisms [4].

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